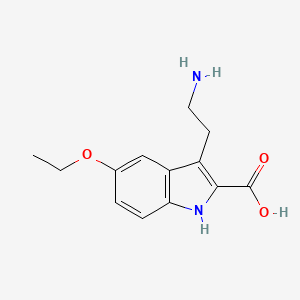![molecular formula C20H15F3N2OS B2645055 (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide CAS No. 292057-05-7](/img/structure/B2645055.png)
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemoselective Thionation-Cyclization of Functionalized Enamides
Kumar et al. (2013) developed an efficient route to synthesize 2-phenyl- and 2-thienyl-5-(het)aryl- and 4-functionalized thiazoles through a chemoselective thionation-cyclization process mediated by Lawesson's reagent. This method involves the use of highly functionalized enamides, which are precursors obtained through the nucleophilic ring-opening of 2-phenyl- or 2-thienyl-4-[bis(methylthio)/(methylthio)(het)arylmethylene]-5-oxazolones with alkoxides and various primary aromatic/aliphatic amines or amino acid esters. This leads to the introduction of ester, N-substituted carboxamide, or peptide functionalities in the 4-position of the thiazoles, indicating a versatile approach for synthesizing substituted thiazoles with potential for various scientific research applications (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
Anticancer Activities
Novel Thiazole Derivatives as Anticancer Agents
A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activities against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The synthesized compounds displayed moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug etoposide, highlighting the potential of these thiazole derivatives in anticancer research (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Antimicrobial Activities
Synthesis and Antimicrobial Activity of Novel Thiazole Derivatives
The research by Gomha et al. (2017) introduced a series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, synthesized as potential anticancer agents. These compounds were evaluated for their in vitro anticancer activity, particularly against the Hepatocellular carcinoma cell line (HepG-2). The study revealed compounds with significant anticancer activities, providing insights into the structure-activity relationships essential for designing effective anticancer drugs (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017).
Heterocyclic Compound Synthesis
Efficient Approaches for Thiazolobenzimidazole-Phosphonates
Abdou et al. (2016) discussed the phosphrylation of E-3-(dimethylamino)-1-(3-methylbenzo[d]thiazolo[3,2-a]imidazol-2-yl)-prop-2-en-1-one and related compounds to afford thiazolobenzimidazol-3-oxopropenyl-phosphonate and phosphonic diamides. This process involves phospha-Michael addition reactions followed by intramolecular migration of the phosphono-alkyl group, highlighting a novel method for synthesizing phosphonate and phosphinic diamide derivatives with potential research applications in medicinal chemistry and materials science (W. M. Abdou, Assoc. Prof. Abeer A. Shaddy, M. D. Khidre, 2016).
Mechanism of Action
properties
IUPAC Name |
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUNMRNWTURAQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


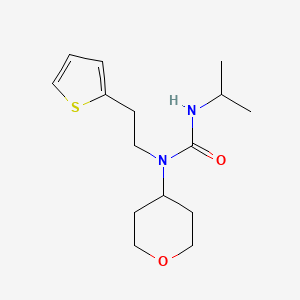
![N-Ethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2644975.png)
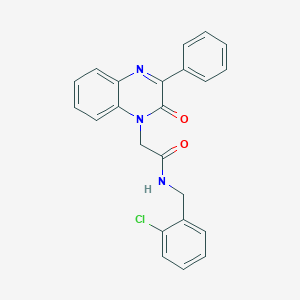
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

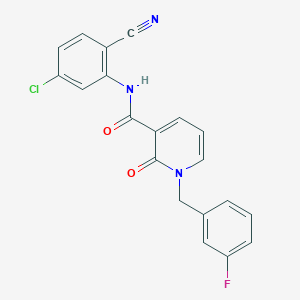
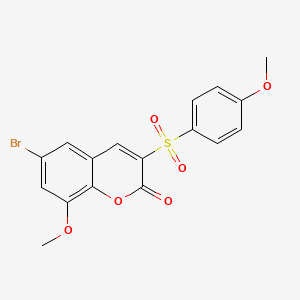
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2644985.png)
![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)
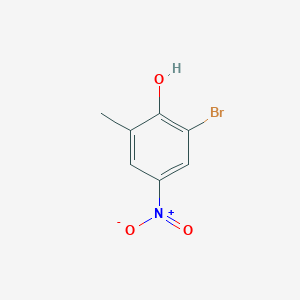
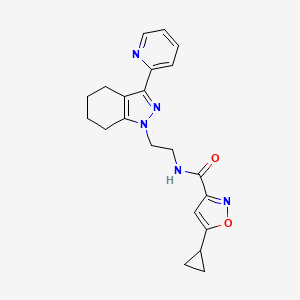
![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)
